

"solubility and preparation of DNA-PK-IN-5 for experiments"

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Compound of Interest

Compound Name: DNA-PK-IN-5

Cat. No.: B15143889

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Application Notes and Protocols: DNA-PK-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **DNA-PK-IN-5** for both in vitro and in vivo experiments. The protocols outlined below are intended to serve as a guide for utilizing this potent DNA-dependent protein kinase (DNA-PK) inhibitor in a laboratory setting.

Product Information

Identifier	Value
Product Name	DNA-PK-IN-5
Alternative Name	ZL-2201
CAS Number	2719736-43-1
Molecular Formula	C21H22N8O2
Molecular Weight	418.45 g/mol

Solubility and Storage

Proper dissolution and storage of **DNA-PK-IN-5** are critical for maintaining its stability and activity.



Table 1: Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 5 mg/mL	Based on data for similar aryl morpholine DNA-PK inhibitors.
Water	Insoluble	
Ethanol	Insoluble	

Storage Recommendations:

- Solid Form: Store at -20°C for up to 3 years.
- In Solvent (DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.

Quantitative Data

DNA-PK-IN-5 is a highly potent and selective inhibitor of DNA-PK. The following tables summarize its activity. Data for the closely related compound ZL-2201 is included as a reference.[1]

Table 2: In Vitro Potency

Target	IC50 (nM)
DNA-PK	1.1

Table 3: Kinase Selectivity Profile (ZL-2201)[1]

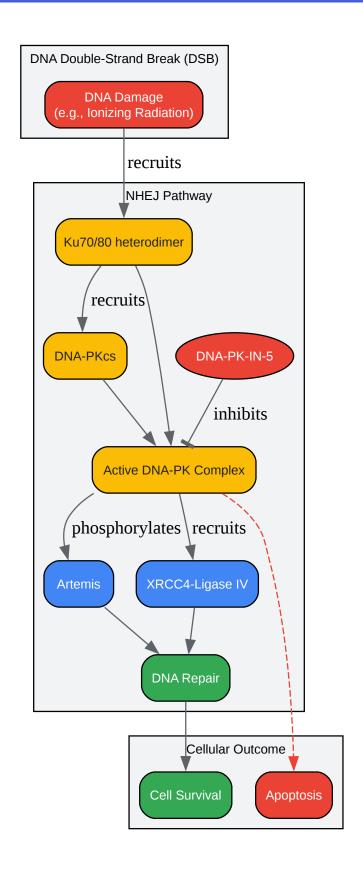


Kinase	IC50 (nM)
mTOR	>1000
ATM	>1000
ΡΙ3Κα	>1000
РІЗКβ	>1000
РІЗКу	>1000
ΡΙ3Κδ	>1000

Signaling Pathway

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK by **DNA-PK-IN-5** blocks this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.





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Figure 1: DNA-PK signaling in the NHEJ pathway and inhibition by **DNA-PK-IN-5**.



Experimental Protocols In Vitro Experiments

Protocol 1: Preparation of **DNA-PK-IN-5** Stock Solution

- Reconstitution: Dissolve DNA-PK-IN-5 powder in anhydrous DMSO to prepare a stock solution. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 418.45), add 239 μL of DMSO.
- Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
- Storage: Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro DNA-PK Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.

Materials:

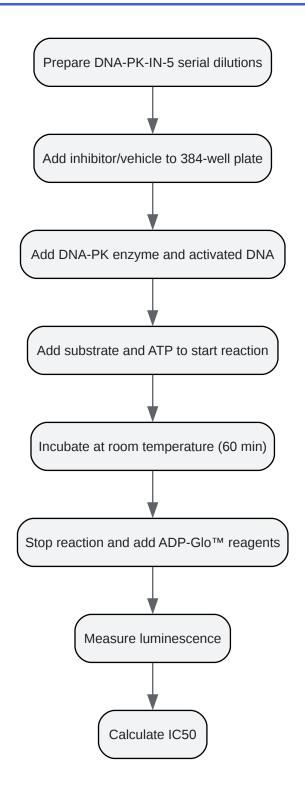
- DNA-PK enzyme
- DNA-PK substrate (e.g., a p53-derived peptide)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
- Activated DNA (e.g., calf thymus DNA)
- ATP
- DNA-PK-IN-5 working solutions (prepared by diluting the stock solution in kinase reaction buffer)
- ADP-Glo™ Kinase Assay reagents
- 384-well plates



Procedure:

- Prepare serial dilutions of DNA-PK-IN-5 in kinase reaction buffer at the desired concentrations.
- In a 384-well plate, add 2.5 μL of the diluted **DNA-PK-IN-5** or vehicle (DMSO) to the appropriate wells.
- Add 5 μL of a solution containing DNA-PK enzyme and activated DNA to each well.
- Initiate the kinase reaction by adding 2.5 μ L of a solution containing the peptide substrate and ATP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Determine the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.





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Figure 2: Workflow for an in vitro DNA-PK kinase inhibition assay.

In Vivo Experiments

Protocol 3: Preparation of **DNA-PK-IN-5** for In Vivo Administration

Methodological & Application





Due to its low aqueous solubility, a specific vehicle is required for in vivo administration. The following formulation is a general guide for poorly soluble compounds.

Vehicle Formulation:

- 10% DMSO
- 40% PEG300
- 5% Tween 80
- 45% Saline

Procedure:

- Dissolve **DNA-PK-IN-5** in DMSO to create a concentrated stock solution.
- Add PEG300 to the DMSO solution and mix thoroughly.
- Add Tween 80 and mix until the solution is clear.
- Slowly add saline to the mixture while vortexing to achieve the final desired concentration.
- The final solution should be clear and suitable for administration. Prepare fresh on the day of use.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of **DNA-PK-IN-5**. Specific parameters such as cell line, mouse strain, and treatment schedule should be optimized for the particular experimental model.

Materials:

- Tumor cells of interest
- Immunocompromised mice (e.g., nude or SCID)
- Matrigel (optional)

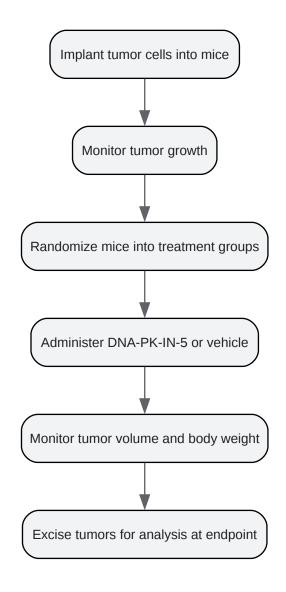


- **DNA-PK-IN-5** formulation (from Protocol 3)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
- Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **DNA-PK-IN-5** (e.g., 60 mg/kg, based on ZL-2201 data) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned schedule (e.g., daily for a specified number of weeks).[1]
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like pDNA-PKcs, immunohistochemistry).





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Figure 3: General workflow for an in vivo xenograft efficacy study.

Disclaimer

These protocols and application notes are intended for research use only and should be performed by trained professionals in a laboratory setting. The provided information is based on available data and may require optimization for specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.

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References

- 1. ZL-2201 | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
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